5-Amino-2-chloro-4,6-dimethylnicotinamide
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Overview
Description
5-amino-2-chloro-4,6-dimethylpyridine-3-carboxamide is a heterocyclic organic compound that belongs to the pyridine family This compound is characterized by the presence of an amino group, a chloro substituent, and two methyl groups attached to the pyridine ring, along with a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-2-chloro-4,6-dimethylpyridine-3-carboxamide typically involves multi-step reactions starting from readily available precursors. One common method involves the chlorination of 4,6-dimethylpyridine, followed by the introduction of the amino group through nucleophilic substitution. The final step involves the formation of the carboxamide group through amidation reactions.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and solvent systems that facilitate the desired transformations while minimizing side reactions.
Chemical Reactions Analysis
Types of Reactions
5-amino-2-chloro-4,6-dimethylpyridine-3-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be replaced by other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Amidation: The carboxamide group can participate in further amidation reactions to form more complex structures.
Common Reagents and Conditions
Substitution: Reagents such as sodium amide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions include various substituted pyridine derivatives, oxidized or reduced forms of the original compound, and more complex amides.
Scientific Research Applications
5-amino-2-chloro-4,6-dimethylpyridine-3-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism by which 5-amino-2-chloro-4,6-dimethylpyridine-3-carboxamide exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or other biomolecules, leading to modulation of biological pathways. The exact mechanism can vary depending on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-amino-4-chloro-6-methylpyrimidine: Shares structural similarities but differs in the position and nature of substituents.
5-chloro-4,6-dimethoxypyrimidin-2-amine: Another related compound with different functional groups.
Uniqueness
5-amino-2-chloro-4,6-dimethylpyridine-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities. This makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
6971-64-8 |
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Molecular Formula |
C8H10ClN3O |
Molecular Weight |
199.64 g/mol |
IUPAC Name |
5-amino-2-chloro-4,6-dimethylpyridine-3-carboxamide |
InChI |
InChI=1S/C8H10ClN3O/c1-3-5(8(11)13)7(9)12-4(2)6(3)10/h10H2,1-2H3,(H2,11,13) |
InChI Key |
OBVUNTVNMNHMMD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NC(=C1N)C)Cl)C(=O)N |
Origin of Product |
United States |
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